8-Chlorocinnolin-4-amine
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Overview
Description
8-Chlorocinnolin-4-amine is a heterocyclic aromatic amine with a chlorine atom at the 8th position of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chlorocinnolin-4-amine typically involves the chlorination of cinnoline derivatives. One common method is the reaction of cinnoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Chlorocinnolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into 8-chlorocinnoline.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 8-Chlorocinnoline.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chlorocinnolin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 8-Chlorocinnolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
8-Aminoquinoline: Shares a similar quinoline structure but with an amino group at the 8th position.
8-Chloroquinoline: Similar to 8-Chlorocinnolin-4-amine but lacks the amine group.
8-Bromoquinoline: Contains a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and an amine group on the cinnoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
187231-28-3 |
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Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
8-chlorocinnolin-4-amine |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-1-2-5-7(10)4-11-12-8(5)6/h1-4H,(H2,10,12) |
InChI Key |
ZSSJMQUFNUKOAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=NC=C2N |
Origin of Product |
United States |
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